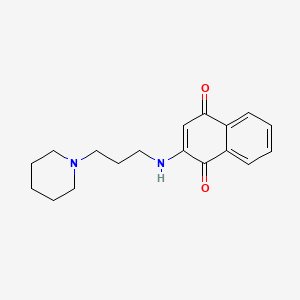
1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- is a synthetic organic compound derived from 1,4-naphthoquinone This compound is characterized by the presence of a piperidinopropylamino group attached to the naphthoquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- typically involves the reaction of 1,4-naphthoquinone with 3-piperidinopropylamine. One common method is the t-BuOK-mediated oxidative coupling amination, which occurs at room temperature and provides good yields under mild conditions . This reaction is transition-metal-free and shows good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- undergoes various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinone core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinone derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Industry: Utilized in the development of dyes and pigments due to its quinone structure.
Mechanism of Action
The mechanism of action of 1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound can also interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Lawsone: A natural hydroxy derivative of 1,4-naphthoquinone used as a dye.
Juglone: Another natural derivative with antimicrobial properties.
Menadione: A synthetic vitamin K3 with coagulant properties.
Uniqueness
1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- is unique due to its specific piperidinopropylamino group, which imparts distinct biological activities and chemical properties compared to other naphthoquinone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
38528-39-1 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(3-piperidin-1-ylpropylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H22N2O2/c21-17-13-16(18(22)15-8-3-2-7-14(15)17)19-9-6-12-20-10-4-1-5-11-20/h2-3,7-8,13,19H,1,4-6,9-12H2 |
InChI Key |
RDAZHLFQAKFZIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNC2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















